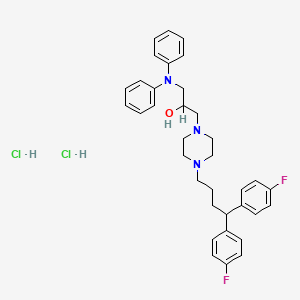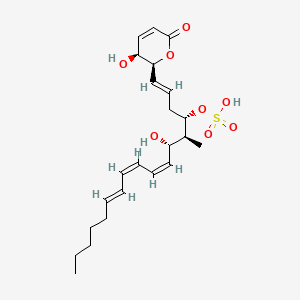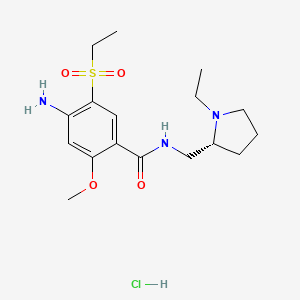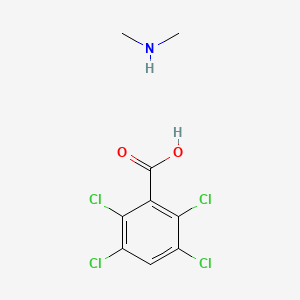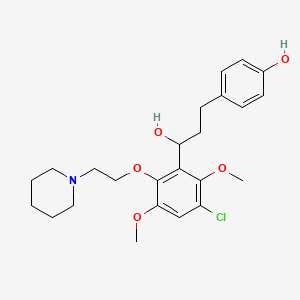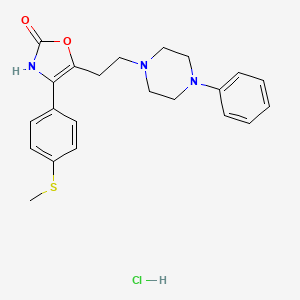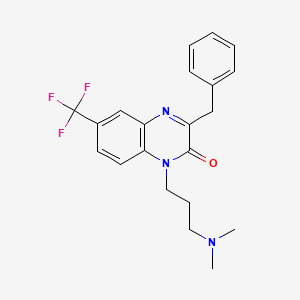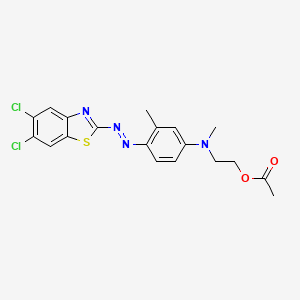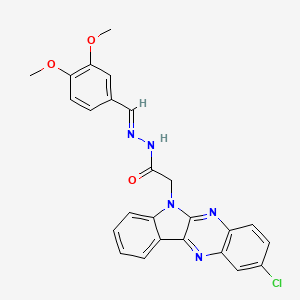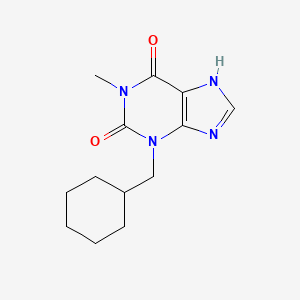
1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-1-methyl- is a chemical compound belonging to the purine family This compound is characterized by its unique structure, which includes a cyclohexylmethyl group and a methyl group attached to the purine ring
Métodos De Preparación
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-1-methyl- typically involves several steps. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group is introduced through alkylation reactions using cyclohexylmethyl halides under basic conditions.
Methylation: The final step involves the methylation of the purine ring using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the purine ring are replaced by other groups. Common reagents for these reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-1-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Comparación Con Compuestos Similares
1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-1-methyl- can be compared with other similar compounds, such as:
1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-: This compound lacks the cyclohexylmethyl group, which may result in different chemical and biological properties.
1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-1,3-dimethyl-:
The uniqueness of 1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-1-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives.
Propiedades
Número CAS |
132560-03-3 |
|---|---|
Fórmula molecular |
C13H18N4O2 |
Peso molecular |
262.31 g/mol |
Nombre IUPAC |
3-(cyclohexylmethyl)-1-methyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H18N4O2/c1-16-12(18)10-11(15-8-14-10)17(13(16)19)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,14,15) |
Clave InChI |
NPFNTAWQXGFSCE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(N=CN2)N(C1=O)CC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


